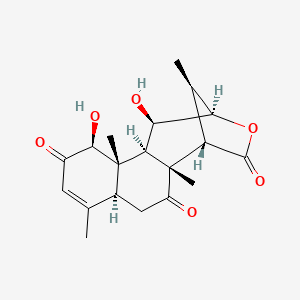![molecular formula C15H11NO4 B1215612 3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid CAS No. 86703-96-0](/img/structure/B1215612.png)
3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid
Overview
Description
3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a benzoisoquinoline core with a propanoic acid substituent
Preparation Methods
The synthesis of 3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-benzyl-6-bromobenzo[DE]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor for various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it may undergo photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes, leading to changes in its fluorescence properties . These interactions can be used to detect the presence of specific ions or molecules in a sample.
Comparison with Similar Compounds
3-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid can be compared with other similar compounds, such as:
Benzo[DE]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and physical properties.
2-amino-1H-benzo[DE]isoquinoline-1,3(2H)-dione derivatives: These compounds contain amino groups and are used in photoinitiating systems and other applications.
Properties
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-12(18)7-8-16-14(19)10-5-1-3-9-4-2-6-11(13(9)10)15(16)20/h1-6H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSLWKQHRAPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235785 | |
| Record name | 3-N-(1',8'-Naphthalimido)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86703-96-0 | |
| Record name | 3-N-(1',8'-Naphthalimido)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086703960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-N-(1',8'-Naphthalimido)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(-)-7-[(6-Chloro-2-naphthalenyl)sulfonyl]tetrahydro-8A-(methoxymethyl)-1'-(4-pyridinyl)-spiro[5H-oxazolo[3,2-A]pyrazine-2(3H),4'-piperidin]-5-one](/img/structure/B1215542.png)


![(1S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene-15,18-diol](/img/structure/B1215546.png)
